2H-1,3-Diazepin-2-one, 1,3-bis((2-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
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Overview
Description
2H-1,3-Diazepin-2-one, 1,3-bis((2-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has been the subject of scientific research for many years. This compound is of interest to researchers due to its potential applications in medicine and other fields.
Mechanism Of Action
The mechanism of action of 2H-1,3-Diazepin-2-one, 1,3-bis((2-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((2-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is not fully understood. However, it is believed that this compound works by inhibiting the production of inflammatory cytokines and other mediators. It may also work by blocking the activity of enzymes involved in the production of prostaglandins and other inflammatory compounds.
Biochemical And Physiological Effects
2H-1,3-Diazepin-2-one, 1,3-bis((2-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((2-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 2H-1,3-Diazepin-2-one, 1,3-bis((2-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((2-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a useful tool for researchers who are interested in studying the mechanisms of inflammation, pain, and cancer. However, one limitation of using this compound is that it is expensive and difficult to synthesize. This can make it difficult for researchers who do not have access to specialized equipment or funding.
Future Directions
There are a number of future directions that researchers could explore with regard to 2H-1,3-Diazepin-2-one, 1,3-bis((2-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((2-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)-. One possible direction is to explore its potential use in treating other diseases, such as autoimmune disorders, neurodegenerative diseases, and cardiovascular disease. Another possible direction is to investigate the structure-activity relationship of this compound and to develop new derivatives with improved properties. Finally, researchers could explore the potential use of this compound in combination with other drugs or therapies to enhance its efficacy.
Synthesis Methods
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis((2-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((2-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is a complex process that requires specialized knowledge and equipment. The most common method of synthesis involves the reaction of 1,3-bis((2-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)- with a diazepinone derivative in the presence of a catalyst. The resulting compound is purified using various techniques, including chromatography and recrystallization.
Scientific Research Applications
2H-1,3-Diazepin-2-one, 1,3-bis((2-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((2-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has been the subject of extensive research due to its potential applications in medicine. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in treating cancer and other diseases.
properties
CAS RN |
153182-55-9 |
---|---|
Product Name |
2H-1,3-Diazepin-2-one, 1,3-bis((2-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Molecular Formula |
C33H32Cl2N2O3 |
Molecular Weight |
575.5 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(2-chlorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H32Cl2N2O3/c34-27-17-9-7-15-25(27)21-36-29(19-23-11-3-1-4-12-23)31(38)32(39)30(20-24-13-5-2-6-14-24)37(33(36)40)22-26-16-8-10-18-28(26)35/h1-18,29-32,38-39H,19-22H2/t29-,30-,31+,32+/m1/s1 |
InChI Key |
DOUAIUPZABTSSV-ZRTHHSRSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC=CC=C3Cl)CC4=CC=CC=C4Cl)CC5=CC=CC=C5)O)O |
SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=CC=C3Cl)CC4=CC=CC=C4Cl)CC5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=CC=C3Cl)CC4=CC=CC=C4Cl)CC5=CC=CC=C5)O)O |
Other CAS RN |
153182-55-9 |
synonyms |
2H-1,3-Diazepin-2-one, 1,3-bis[(2-chlorophenyl)methyl]hexahydro-5,6-di hydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Origin of Product |
United States |
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